N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
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Overview
Description
N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide is a complex organic compound with a molecular formula of C21H31N3O. This compound is characterized by its unique structure, which includes a benzimidazole ring, a cyclohexane carboxamide group, and a 3-methylbutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the 3-Methylbutyl Side Chain: The 3-methylbutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Cyclohexanecarboxamide Group: The final step involves the reaction of the benzimidazole derivative with cyclohexanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence cellular pathways by binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}benzamide: Similar structure but with a benzamide group instead of cyclohexanecarboxamide.
Cyclohexanecarboxamide: Lacks the benzimidazole and 3-methylbutyl groups.
Uniqueness
N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide is unique due to its combination of a benzimidazole ring, a cyclohexanecarboxamide group, and a 3-methylbutyl side chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C21H31N3O |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H31N3O/c1-16(2)13-15-24-19-11-7-6-10-18(19)23-20(24)12-14-22-21(25)17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,22,25) |
InChI Key |
HEXURXSTFIGXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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